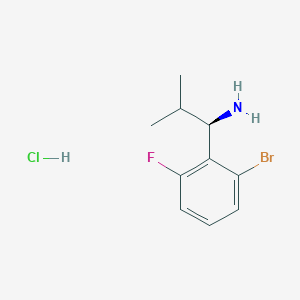
(R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 2-bromo-6-fluorophenyl precursor.
Formation of the Amine: The precursor undergoes a series of reactions to introduce the amine group. This can involve nucleophilic substitution reactions where the bromine atom is replaced by an amine group.
Chiral Resolution: The resulting amine is then subjected to chiral resolution to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Applications De Recherche Scientifique
®-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity. The compound may act as an agonist or antagonist, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(2-Bromo-6-chlorophenyl)-2-methylpropan-1-amine hydrochloride
- ®-1-(2-Bromo-6-iodophenyl)-2-methylpropan-1-amine hydrochloride
- ®-1-(2-Bromo-6-methylphenyl)-2-methylpropan-1-amine hydrochloride
Uniqueness
The uniqueness of ®-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride lies in the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
2250243-28-6 |
|---|---|
Formule moléculaire |
C10H14BrClFN |
Poids moléculaire |
282.58 g/mol |
Nom IUPAC |
(1R)-1-(2-bromo-6-fluorophenyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13BrFN.ClH/c1-6(2)10(13)9-7(11)4-3-5-8(9)12;/h3-6,10H,13H2,1-2H3;1H/t10-;/m1./s1 |
Clé InChI |
AYMITBHZQBVPEM-HNCPQSOCSA-N |
SMILES isomérique |
CC(C)[C@H](C1=C(C=CC=C1Br)F)N.Cl |
SMILES canonique |
CC(C)C(C1=C(C=CC=C1Br)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


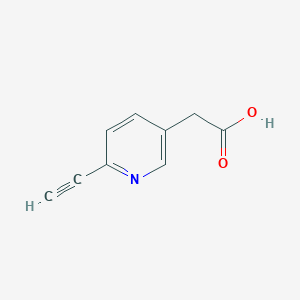
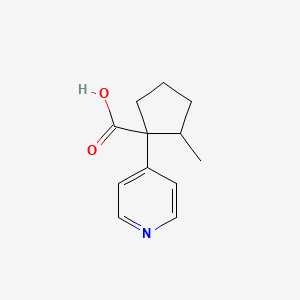
![7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13057240.png)
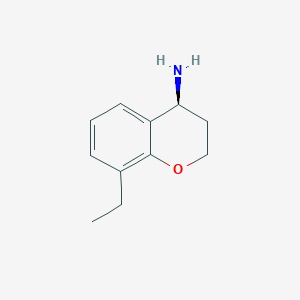
![2,4-dichloro-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B13057251.png)
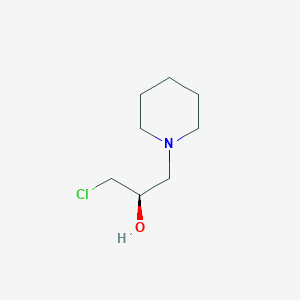
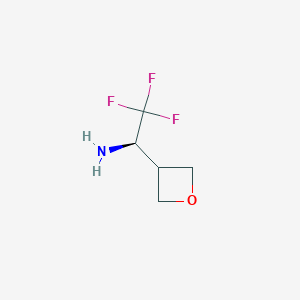
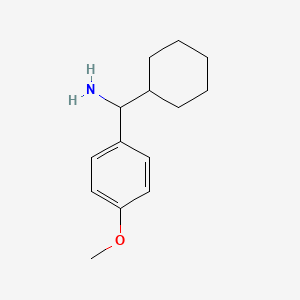
![1,7-Diazaspiro[4.5]decane, 7-methyl-](/img/structure/B13057259.png)
![7-Methyl-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13057261.png)
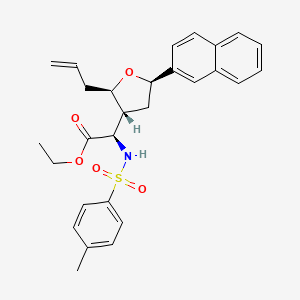
![2-[(E)-N'-[(4-methylphenyl)methyl]-N''-phenylcarbamimidamido]aceticacid](/img/structure/B13057268.png)
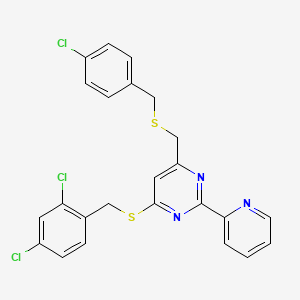
![Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate](/img/structure/B13057298.png)
